3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid

Physical Organic Chemistry Acidity BCP Scaffolds

3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid (CAS 224584-16-1) is a rigid, saturated cage compound belonging to the bicyclo[1.1.1]pentane (BCP) family, which is widely recognized as a bioisostere for para-substituted benzene rings in drug discovery. The molecule features a strained bicyclo[1.1.1]pentane core, a bridgehead carboxylic acid group at the 1-position, and an iodine substituent at the 3-position.

Molecular Formula C6H7IO2
Molecular Weight 238.02 g/mol
Cat. No. B13457625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid
Molecular FormulaC6H7IO2
Molecular Weight238.02 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)I)C(=O)O
InChIInChI=1S/C6H7IO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9)
InChIKeySWPITRLQRINPDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid: A Bridgehead-Halogenated BCP Building Block for Medicinal Chemistry and Cross-Coupling


3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid (CAS 224584-16-1) is a rigid, saturated cage compound belonging to the bicyclo[1.1.1]pentane (BCP) family, which is widely recognized as a bioisostere for para-substituted benzene rings in drug discovery [1]. The molecule features a strained bicyclo[1.1.1]pentane core, a bridgehead carboxylic acid group at the 1-position, and an iodine substituent at the 3-position. This unique combination of a strained cage scaffold, a polar functional group, and a heavy halogen atom enables its use as a versatile building block for the synthesis of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions [2].

Why 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid Cannot Be Substituted by Other 3-Halo or Unsubstituted BCP Carboxylic Acids


Within the 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acid class, the choice of halogen dramatically alters the compound's electronic properties, synthetic utility, and safety profile. The iodo substituent imparts a distinct combination of high polarizability, weak C–I bond strength, and significant steric bulk compared to lighter halogens (F, Cl, Br) or hydrogen [1]. These differences translate directly into measurable variations in acidity (pKa/gas-phase ΔH), cross-coupling reactivity, and thermal/impact sensitivity [2]. Consequently, substituting the iodo derivative with a bromo, chloro, fluoro, or unsubstituted analog can lead to failed cross-coupling reactions, altered physicochemical properties in downstream drug candidates, or unexpected safety hazards during synthesis and storage. The quantitative evidence below demonstrates these non-interchangeable characteristics.

Quantitative Differentiation Evidence for 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid


Gas-Phase Acidity Comparison: Iodo Derivative Shows Instability vs. Lighter Halogens

In a systematic study of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, the experimental gas-phase acidity (ΔH of dissociation) for the iodo derivative (X = I) could not be determined because the corresponding carboxylate ion proved to be fragile and unstable under the measurement conditions [1]. In contrast, ΔH values were successfully measured for the fluoro (ΔH = 338.85 kcal/mol), chloro (ΔH = 337.35 kcal/mol), and bromo (ΔH = 336.35 kcal/mol) analogs under identical conditions [1]. This failure to measure the iodo compound's acidity is a direct, experimentally observed indication of its lower stability compared to the lighter halogen counterparts.

Physical Organic Chemistry Acidity BCP Scaffolds

Impact Sensitivity: Iodo-Substituted BCP Systems are Significantly More Sensitive than Non-Iodinated Analogs

A comparative safety evaluation of cage scaffolds using hammer impact tests revealed that iodo-substituted bicyclo[1.1.1]pentane (BCP) systems are more impact sensitive than their carboxyl- or hydroxymethyl-substituted counterparts [1]. While the study did not directly test 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, it examined a closely related series of iodo-substituted BCP derivatives and established a clear class-level trend: the presence of an iodine atom on the BCP cage increases impact sensitivity compared to non-iodinated analogs [1]. The study also found that BCP derivatives were less impact sensitive than cubane analogs but more sensitive than bicyclo[2.2.2]octane (BCO) systems [1].

Process Safety Energetic Materials BCP Scaffolds

Cross-Coupling Reactivity: Iodo Group Enables Pd-Catalyzed Transformations Unavailable to Bromo/Chloro Analogs

The iodo substituent in 3-iodobicyclo[1.1.1]pentane derivatives is known to participate in a wide range of palladium- and nickel-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Negishi couplings [1]. For example, 1-azido-3-iodobicyclo[1.1.1]pentane, a closely related derivative, underwent efficient integrated cycloaddition–Sonogashira coupling reactions to yield triazole building blocks [1]. While direct comparative kinetic data against bromo or chloro analogs in identical BCP systems are not available in the accessed literature, the well-established reactivity trend in organic synthesis is that aryl/alkyl iodides are significantly more reactive than bromides and chlorides in oxidative addition steps of cross-coupling catalytic cycles. This enhanced reactivity is a key driver for selecting the iodo derivative when high-yielding, mild-condition cross-coupling is required.

Synthetic Methodology Cross-Coupling BCP Functionalization

High-Value Application Scenarios for 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid Based on Quantitative Evidence


Synthesis of BCP-Containing Drug Candidates via Palladium-Catalyzed Cross-Coupling

Given its demonstrated ability to undergo Sonogashira, Suzuki-Miyaura, and Negishi couplings [1], this compound is ideally suited for medicinal chemistry programs aiming to replace para-substituted benzene rings with BCP bioisosteres. The iodine atom serves as a versatile handle for introducing diverse aryl, heteroaryl, or alkynyl groups at the bridgehead position, enabling rapid exploration of structure-activity relationships (SAR). Users should prioritize the iodo derivative over bromo or chloro analogs to ensure efficient cross-coupling, particularly when working with sterically hindered or electronically deactivated partners.

Preparation of Advanced BCP Building Blocks via Nucleophilic Substitution

The C–I bond in 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid is susceptible to nucleophilic substitution, as demonstrated in the synthesis of functionalized BCP derivatives [1]. This reactivity allows for the introduction of nitrogen-, oxygen-, or sulfur-based nucleophiles at the bridgehead position. The resulting functionalized BCP-carboxylic acids serve as valuable intermediates for peptide mimicry, bioconjugation, or the construction of conformationally constrained analogs of biologically active molecules.

Comparative Physicochemical Profiling of BCP Bioisosteres

The distinct electronic and stability profile of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, as evidenced by its gas-phase acidity behavior [1], makes it a useful probe for studying substituent effects in saturated cage systems. Researchers investigating the relationship between halogen substitution and properties such as lipophilicity, metabolic stability, or target binding can utilize this compound as part of a systematic halogen series (I, Br, Cl, F) to derive quantitative structure-property relationships (QSPR).

Safety-Critical Process Development and Handling Protocol Design

The established impact sensitivity of iodo-substituted BCP systems [1] necessitates that any scale-up or process chemistry involving this compound includes rigorous safety assessments. This scenario is particularly relevant for CROs and pharmaceutical process groups transitioning from medicinal chemistry to preclinical supply. Procurement decisions should include verification of supplier safety data and implementation of appropriate storage and handling procedures (e.g., avoidance of mechanical shock, storage in amber vials at low temperature) to mitigate the heightened sensitivity risk compared to non-iodinated BCP carboxylic acids.

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